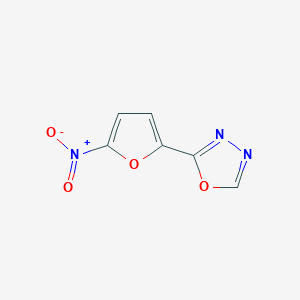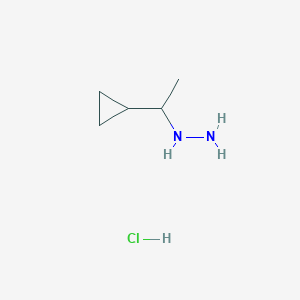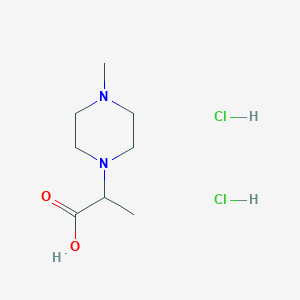![molecular formula C15H19NO3 B1420291 4-[1-(2-甲氧基乙基)-1H-吲哚-3-基]丁酸 CAS No. 1094645-44-9](/img/structure/B1420291.png)
4-[1-(2-甲氧基乙基)-1H-吲哚-3-基]丁酸
描述
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system substituted with a butanoic acid chain and a methoxyethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
科学研究应用
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. This compound is known to interact with enzymes involved in metabolic processes, such as those in the butanoate metabolism pathway . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic pathways . For example, it may enhance or inhibit the expression of certain genes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular processes and functions.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, it has been observed that the effects of this compound can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while at higher doses, it could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is involved in various metabolic pathways, including butanoate metabolism . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and activity within the cell.
Subcellular Localization
The subcellular localization of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid typically involves the construction of the indole ring followed by the introduction of the butanoic acid chain and the methoxyethyl group. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-butyric acid: Another plant hormone with a butanoic acid chain.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other indole derivatives .
属性
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-10-9-16-11-12(5-4-8-15(17)18)13-6-2-3-7-14(13)16/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQOUNNXUNJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


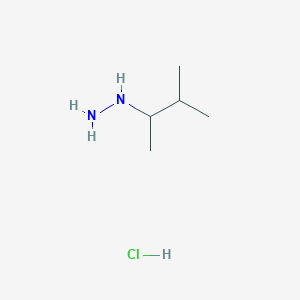
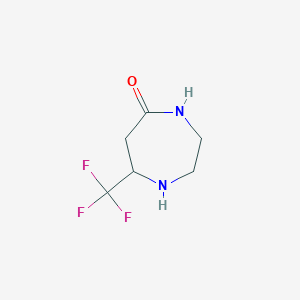
![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
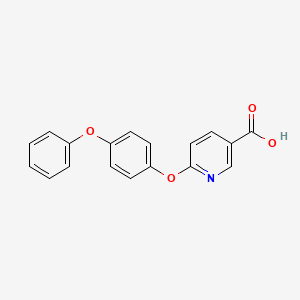
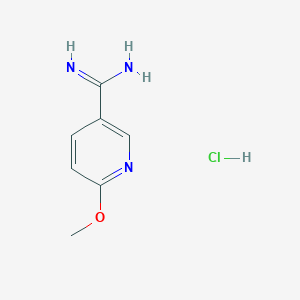
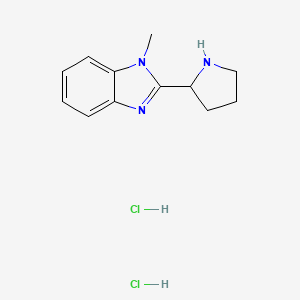

![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
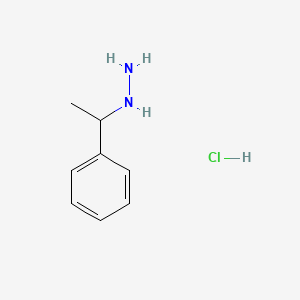
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
